N-(4-Methoxybenzyl)-O-methylhydroxylamine

Vue d'ensemble

Description

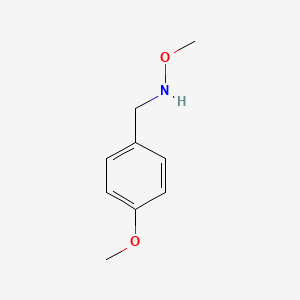

N-(4-Methoxybenzyl)-O-methylhydroxylamine is an organic compound characterized by the presence of a methoxybenzyl group attached to a methylhydroxylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-O-methylhydroxylamine typically involves the reaction of 4-methoxybenzyl chloride with O-methylhydroxylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to yield primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitroso compounds.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Recent research has highlighted the potential of N-hydroxylamine derivatives, including N-(4-Methoxybenzyl)-O-methylhydroxylamine, as effective antibacterial agents. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentrations (MICs) when compared to traditional antibiotics like ciprofloxacin . The structural modifications in the hydroxylamine derivatives allow for enhanced lipophilicity, which is crucial for oral absorption and membrane permeability .

Cancer Treatment Enhancement

this compound is being explored as an adjunct therapy in cancer treatment. It has been shown to inhibit base excision repair (BER) mechanisms by covalently binding to apurinic/apyrimidinic sites in DNA. This inhibition can lead to increased DNA damage when used alongside alkylating agents, potentially enhancing the efficacy of chemotherapy . The compound's ability to alter cell cycle kinetics may also contribute to its therapeutic effects.

Organic Synthesis

Reagent for Oxime Formation

The compound serves as a valuable reagent in organic synthesis, particularly for the preparation of O-methyl oximes from aldehydes and ketones. This reaction is significant in the synthesis of various pharmaceuticals and fine chemicals . The ability to form stable oximes makes it a useful tool for chemists looking to modify or analyze carbonyl-containing compounds.

Trapping Reagent

this compound has been utilized as a trapping reagent in studies involving the metabolism of anticancer drugs such as cyclophosphamide. It facilitates the quantitative analysis of metabolites by converting them into stable derivatives that can be easily extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) .

Agricultural Chemistry

Pesticide Development

The compound is also relevant in agricultural chemistry, particularly in the synthesis of low-toxicity pesticides. Its derivatives have been investigated for their efficacy as bactericides, contributing to the development of safer agricultural products that minimize environmental impact . The synthesis of new compounds with improved activity profiles is an ongoing area of research.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents, cancer treatment enhancement | Effective against resistant strains; enhances chemotherapy |

| Organic Synthesis | O-methyl oxime formation | Useful for modifying carbonyl compounds |

| Agricultural Chemistry | Pesticide development | Low toxicity; environmentally friendly options |

Mécanisme D'action

The mechanism of action of N-(4-Methoxybenzyl)-O-methylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(4-Methoxybenzyl)thiosemicarbazone: This compound shares the methoxybenzyl group but has a thiosemicarbazone moiety instead of a hydroxylamine group.

4-Methoxybenzylamine: This compound has a similar methoxybenzyl group but lacks the hydroxylamine functionality.

Uniqueness: N-(4-Methoxybenzyl)-O-methylhydroxylamine is unique due to the presence of both the methoxybenzyl and hydroxylamine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.

Activité Biologique

N-(4-Methoxybenzyl)-O-methylhydroxylamine (CAS No. 543731-16-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N1O2 |

| Molecular Weight | 179.22 g/mol |

| SMILES Representation | COCC(=O)NCC1=CC=C(C=C1)OC |

The compound features a methoxy group, which is known to influence its biological interactions by enhancing lipophilicity and modulating receptor binding.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reaction : The reaction of 4-methoxybenzaldehyde with O-methylhydroxylamine in the presence of an acid catalyst.

- Solid-Phase Synthesis : Utilizing solid substrates to covalently bind hydroxylamine derivatives, allowing for easier purification and yield optimization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Matrix Metalloproteinases (MMPs) : Hydroxamic acid derivatives, similar to this compound, are known to inhibit MMPs, which play a crucial role in tissue remodeling and inflammation .

- Cytokine Modulation : By inhibiting TNF-alpha production, the compound may reduce systemic inflammation associated with autoimmune conditions .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The results indicate a promising avenue for developing new antimicrobial agents .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced levels of pro-inflammatory cytokines in serum samples compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

N-methoxy-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9-5-3-8(4-6-9)7-10-12-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLRNHMPUWSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620578 | |

| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543731-16-4 | |

| Record name | N-Methoxy-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.